N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked via an acetamide moiety to a sulfanyl-substituted imidazole ring. The imidazole ring is further substituted with a 2,3-dimethylphenyl group at the 1-position.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-14-6-5-7-18(15(14)2)24-11-10-22-21(24)28-13-20(25)23-17-12-16(26-3)8-9-19(17)27-4/h5-12H,13H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDVDCUWFWHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the imidazole ring, followed by the introduction of the phenyl groups and the sulfanylacetamide moiety. Common reagents used in these reactions include imidazole, 2,5-dimethoxybenzaldehyde, and 2,3-dimethylphenylamine. The reaction conditions usually involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or im
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is an organic compound that has attracted attention due to its complex structure and potential biological activities. This compound features a unique combination of phenyl, imidazole, and sulfanylacetamide groups, which may confer diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC)
Biological Activity Overview
Research into the biological activity of this compound indicates that it may possess various pharmacological effects. The following sections summarize key findings from diverse studies.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this compound. For instance:
- Compounds containing imidazole rings have shown significant antiviral activity against various viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). In vitro studies indicated effective inhibition at micromolar concentrations (EC50 values ranging from 5 to 28 μM) .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. In related research:
- Several derivatives with similar scaffolds exhibited notable antibacterial and antifungal activities. For example, compounds with imidazole moieties demonstrated efficacy against Gram-positive and Gram-negative bacteria .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The imidazole ring may interact with viral enzymes or bacterial proteins, disrupting their function.
- Cell Membrane Disruption : Some studies suggest that similar compounds can alter cell membrane integrity, leading to microbial cell death.
Case Studies and Research Findings
Comparison with Similar Compounds
Benzimidazole-Based Analogues
- Compound 2 (N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide): Replaces the imidazole core with benzimidazole and introduces a chloro-methylphenyl acetamide group.
- Compound 3 (2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide):
Features a nitro group on the phenylacetamide, increasing electron-withdrawing effects that could modulate redox properties or substrate recognition in enzymatic assays .
Imidazole Derivatives with Hydroxamic Acid Moieties
- SHA (2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide):
Replaces the methoxyphenyl group with a hydroxamic acid (N-hydroxyacetamide), enabling nickel ion coordination in urease inhibition. This structural change significantly alters metal-binding capacity compared to the target compound’s methoxy-substituted aromatic system .
Substituent Position and Conformational Effects
- Crystallographic Analysis of N-Substituted 2-Arylacetamides :
highlights that dihedral angles between aromatic rings and acetamide groups influence hydrogen-bonding patterns and dimer formation. For example, dihedral angles of 54.8–77.5° in dichlorophenyl derivatives correlate with steric repulsion and rotational flexibility, suggesting that the 2,5-dimethoxy substitution in the target compound may enforce a planar conformation, optimizing ligand-receptor interactions .
Patent-Based Analogues with Benzothiazole Cores
- EP3 348 550A1 Derivatives :
Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) replace the imidazole with benzothiazole, introducing electron-withdrawing groups (e.g., CF₃) that enhance metabolic stability. The trifluoromethyl group in these analogues contrasts with the target compound’s dimethylphenyl group, which may reduce lipophilicity (logP ~6.59 in related compounds) .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Profiles
Physicochemical Comparison
The target compound’s higher logP (estimated ~6.59) compared to SHA (logP 2.1) indicates greater lipophilicity, likely due to its methoxy and dimethylphenyl groups. This property may enhance membrane permeability but reduce aqueous solubility .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing N-(2,5-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Imidazole ring formation : Cyclization of precursors like thioureas or amidines under acidic/basic conditions .
- Sulfanyl-acetamide linkage : Nucleophilic substitution between a thiol-containing imidazole derivative and chloroacetamide intermediates .
- Functional group optimization : Methoxy and methyl substituents are introduced via Friedel-Crafts alkylation or Suzuki coupling .
- Yield improvement : Techniques like high-throughput screening or microwave-assisted synthesis can enhance efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for structure-activity relationships .
Q. What biological activities have been hypothesized or observed for structurally similar acetamide-imidazole derivatives?
- Methodological Answer :
- Antimicrobial : IC₅₀ values of 15–40 µM against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anti-inflammatory : Inhibition of COX-2 (~5–20 µM) through competitive binding .
- Anticancer : Moderate activity (IC₅₀ ~10–50 µM) against breast cancer cell lines (MCF-7) via apoptosis induction .
- Table :
| Activity | Target/Model | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 15–40 | |
| Anti-inflammatory | COX-2 inhibition | 5–20 | |
| Anticancer | MCF-7 cells | 10–50 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., -Cl) to enhance target binding .
- Imidazole modification : Introduce spirocyclic or fused rings to improve metabolic stability .
- Sulfanyl linker adjustment : Replace -S- with -SO₂- to modulate solubility and bioavailability .
- Pharmacophore mapping : Use 3D-QSAR models to predict optimal steric/electronic properties .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Source identification : Check purity via HPLC (>95%) to rule out by-product interference .
- Conformational analysis : Use X-ray crystallography to assess dihedral angles; e.g., variations >20° in aryl-imidazole orientation reduce activity .
- Assay standardization : Compare results across multiple models (e.g., in vitro vs. ex vivo) to confirm target specificity .
Q. What strategies improve synthetic yield and scalability?
- Methodological Answer :
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for imidazole cyclization .
- Catalyst optimization : Use Pd/C or Ni catalysts for cross-coupling steps (yield increase from 45% to >75%) .
- Solvent selection : Switch from DMF to ethanol/water mixtures to enhance green chemistry metrics .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess CYP450 metabolism and blood-brain barrier permeability .
- Molecular docking : Simulate binding to hERG channels to flag cardiotoxicity risks .
- MD simulations : Evaluate stability in hepatic microsomes to prioritize derivatives with longer half-lives .
Q. What experimental models are suitable for preclinical toxicity profiling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
